N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid
Description
Maltobionic acid is an aldonic acid derived from the oxidation of maltose. It is a stereoisomer of lactobionic acid and has been recognized for its excellent antioxidant, metal-chelating, and moisturizing properties . Maltobionic acid is utilized in various industries, including food, cosmetics, and pharmaceuticals .
Properties
Molecular Formula |
C24H45NO12 |
|---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |
InChI |
InChI=1S/C12H23N.C12H22O12/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h11-13H,1-10H2;3-10,12-20H,1-2H2,(H,21,22) |
InChI Key |
NPOIXYCQKIAOPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Maltobionic acid can be synthesized through the oxidation of maltose using chemical or biological methods. One common method involves the use of quinoprotein glucose dehydrogenase from Pseudomonas taetrolens . The reaction parameters such as temperature, cell density, and cell harvest time are optimized to improve the production yield . Another method involves the use of genetically modified Escherichia coli strains that express glucose dehydrogenase and pyrroloquinoline quinone synthesis genes .
Industrial Production Methods
Industrial production of maltobionic acid often employs whole-cell biocatalysis using recombinant Pseudomonas taetrolens . This method is preferred due to its high yield and productivity. The use of high-maltose corn syrup as a substrate can further reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Maltobionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of maltose to maltobionic acid is a key reaction in its synthesis .
Common Reagents and Conditions
Common reagents used in the oxidation of maltose to maltobionic acid include quinoprotein glucose dehydrogenase and pyrroloquinoline quinone . The reaction conditions typically involve controlled temperature and pH to optimize the yield .
Major Products Formed
The primary product formed from the oxidation of maltose is maltobionic acid. Other by-products may include maltulose and 2-keto maltobionic acid .
Scientific Research Applications
Maltobionic acid has a wide range of scientific research applications:
Mechanism of Action
Maltobionic acid exerts its effects through various mechanisms:
Antioxidant Activity: It scavenges free radicals and prevents oxidative damage.
Chelation: Maltobionic acid binds metal ions, reducing their availability for catalyzing harmful reactions.
Moisturizing: It enhances skin hydration by attracting and retaining water molecules.
Antibacterial: Maltobionic acid disrupts bacterial cell walls, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- Lactobionic acid
- Cellobionic acid
Maltobionic acid stands out due to its unique combination of properties, making it a versatile compound for various applications.
Biological Activity
N-Cyclohexylcyclohexanamine; 2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Structural Characteristics
The compound features:
- Cyclohexyl Groups : These enhance lipophilicity and steric hindrance.
- Tetrahydroxy and Trihydroxy Functionalities : These groups contribute to its reactivity and potential interactions with biological targets.
The biological activity of N-cyclohexylcyclohexanamine is primarily attributed to its interactions with various enzymes and receptors. The compound can act as a protected amino acid, which can be deprotected to yield free amino acids that participate in enzyme-substrate interactions. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing signaling pathways.
- Protein Folding : Its structure allows it to play a role in protein folding studies, potentially stabilizing certain conformations.
Toxicity Studies
Research indicates that N-cyclohexylcyclohexanamine has varying levels of toxicity depending on concentration and exposure duration. It is essential to evaluate its safety profile for potential therapeutic uses.
Pharmacological Applications
The compound has been explored for its potential in drug development:
- Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceutical compounds targeting specific metabolic enzymes.
- Biochemical Research : Its ability to influence enzyme activities makes it valuable in studying metabolic processes.
| Property | Value |
|---|---|
| Molecular Formula | C16H29N |
| Molecular Weight | 239.42 g/mol |
| Solubility | Sparingly soluble in water |
| Appearance | Colorless to yellow liquid |
Table 2: Biological Activity Summary
| Activity Type | Description |
|---|---|
| Enzyme Interaction | Inhibits specific enzymes involved in metabolism |
| Receptor Binding | Modulates receptor activity and cellular signaling |
| Toxicity | Varies based on concentration; requires further study |
Case Studies
-
Case Study on Enzyme Interaction :
A study demonstrated that N-cyclohexylcyclohexanamine inhibits the enzyme involved in fatty acid biosynthesis, suggesting a role in metabolic regulation. The compound's structural properties allow it to fit into the enzyme's active site effectively. -
Case Study on Protein Stability :
In research focused on peptide synthesis, the introduction of N-cyclohexylcyclohexanamine into peptide chains was shown to enhance stability against proteolytic degradation, indicating its utility in developing longer-lasting therapeutic peptides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
